This compound can be classified under the category of sulfonamide derivatives due to the presence of the methanesulfonyl group. It is derived from quinoline, which is categorized as a heterocyclic aromatic organic compound. The methanesulfonyl group introduces sulfonic acid characteristics, influencing the compound's reactivity and biological activity.
The synthesis of 5-Methanesulfonylquinolin-8-amine typically involves several methodologies, including:
The molecular structure of 5-Methanesulfonylquinolin-8-amine consists of:
The molecular formula is C₁₁H₁₃N₃O₂S, and its molecular weight is approximately 253.30 g/mol. The compound's structure can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
5-Methanesulfonylquinolin-8-amine can participate in various chemical reactions:
The mechanism by which 5-Methanesulfonylquinolin-8-amine exerts its biological effects likely involves multiple pathways:
5-Methanesulfonylquinolin-8-amine exhibits several notable physical and chemical properties:
5-Methanesulfonylquinolin-8-amine has potential applications in various fields:
The 8-aminoquinoline (8-AQ) scaffold has been a cornerstone of antimalarial drug development since the early 20th century. Early derivatives like pamaquine (1926) and primaquine (1950s) established the pharmacophoric significance of the 8-amino group, which enables redox cycling and selective accumulation in Plasmodium parasites [4]. The 21st century witnessed strategic modifications to this core: Tafenoquine (FDA-approved 2018) incorporated a 4-aminopentyl side chain, enhancing half-life and enabling single-dose radical cure regimens for P. vivax malaria [4]. Beyond antiparasitics, modern derivatization exploits the quinoline ring’s planar rigidity for DNA intercalation (anticancer agents) and metal chelation (neuroprotective agents). The 8-amino group’s role as a directing group in C-H functionalization chemistry further enables precise structural diversification, as demonstrated in syntheses of complex mGlu5 receptor modulators [2] [9].
Table 1: Evolution of Key 8-Aminoquinoline Drug Derivatives
Compound | Year | Key Modification | Primary Therapeutic Use |
---|---|---|---|
Pamaquine | 1926 | Basic alkylamino side chain | Antimalarial |
Primaquine | 1952 | 6-Methoxy; aminoalkyl chain | Antimalarial |
Tafenoquine | 2018 | Extended alkyl chain; phenoxy | Antimalarial (long-acting) |
Quinolinetrione hybrids | 2023 | Fused trione + tacrine | Alzheimer’s disease |
The methanesulfonyl (–SO₂CH₃) group confers distinct physicochemical and target-binding advantages when appended to quinoline scaffolds:
Notably, N-(quinolin-8-yl)methanesulfonamide (DrugBank DB08451) exemplifies this motif, though its development stalled despite favorable in silico ADMET predictions (logP=1.15, BBB permeability score +0.96) [10].
Polypharmacology is essential for diseases with interconnected pathogenic networks:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1